molecular formula C6H3Br2FO B1409955 3,6-Dibromo-2-fluorophenol CAS No. 1803817-30-2

3,6-Dibromo-2-fluorophenol

Cat. No.: B1409955
CAS No.: 1803817-30-2
M. Wt: 269.89 g/mol
InChI Key: WKTGHGBPXISBSN-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorophenol is a halogenated phenol compound with the molecular formula C6H3Br2FO. It is a white crystalline solid that is used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique chemical properties, which make it a valuable reagent in organic synthesis and other applications.

Preparation Methods

3,6-Dibromo-2-fluorophenol can be synthesized through various methods. One common synthetic route involves the bromination of 2-fluorophenol using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,6-Dibromo-2-fluorophenol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenol group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong oxidizing agents for oxidation reactions, and metal hydrides for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,6-Dibromo-2-fluorophenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

3,6-Dibromo-2-fluorophenol can be compared with other halogenated phenols, such as 2,6-dibromophenol and 2,6-difluorophenol. These compounds share similar structural features but differ in their halogenation patterns and chemical properties. For example, 2,6-dibromophenol has two bromine atoms at the ortho positions, while 2,6-difluorophenol has two fluorine atoms at the same positions. The presence of different halogens affects the reactivity and applications of these compounds, making this compound unique in its specific combination of bromine and fluorine atoms .

Similar compounds include:

  • 2,6-Dibromophenol
  • 2,6-Difluorophenol
  • 3,5-Dibromo-2-fluorophenol

These compounds can be used in similar applications but may exhibit different reactivity and properties due to their distinct halogenation patterns .

Properties

IUPAC Name

3,6-dibromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTGHGBPXISBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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